molecular formula C12H20N2O B14901197 N-(2-cyanopropyl)-N-ethylcyclopentanecarboxamide

N-(2-cyanopropyl)-N-ethylcyclopentanecarboxamide

Cat. No.: B14901197
M. Wt: 208.30 g/mol
InChI Key: JNPKVXHXSGXDEL-UHFFFAOYSA-N
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Description

N-(2-cyanopropyl)-N-ethylcyclopentanecarboxamide is an organic compound with a unique structure that includes a cyclopentane ring, a cyanopropyl group, and an ethyl group attached to a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanopropyl)-N-ethylcyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with N-ethyl-2-cyanopropylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanopropyl)-N-ethylcyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanopropyl group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, amines, polar aprotic solvents.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated compounds, substituted amides.

Scientific Research Applications

N-(2-cyanopropyl)-N-ethylcyclopentanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-cyanopropyl)-N-ethylcyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyanopropyl)-N-methylcyclopentanecarboxamide
  • N-(2-cyanopropyl)-N-propylcyclopentanecarboxamide
  • N-(2-cyanopropyl)-N-butylcyclopentanecarboxamide

Uniqueness

N-(2-cyanopropyl)-N-ethylcyclopentanecarboxamide is unique due to its specific combination of functional groups and structural features. The presence of the ethyl group and the cyanopropyl group attached to the cyclopentane ring provides distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

N-(2-cyanopropyl)-N-ethylcyclopentanecarboxamide

InChI

InChI=1S/C12H20N2O/c1-3-14(9-10(2)8-13)12(15)11-6-4-5-7-11/h10-11H,3-7,9H2,1-2H3

InChI Key

JNPKVXHXSGXDEL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(C)C#N)C(=O)C1CCCC1

Origin of Product

United States

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